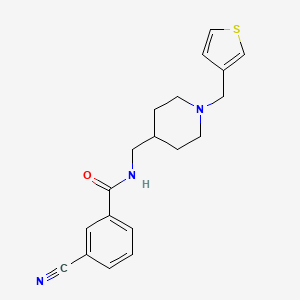

3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound featuring a cyano group, a thiophene ring, and a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions One common route starts with the preparation of the piperidine derivative, which is then coupled with a thiophene-containing intermediate

Preparation of Piperidine Intermediate: The piperidine derivative can be synthesized via the hydrogenation of pyridine or through the reductive amination of a suitable precursor.

Coupling with Thiophene Intermediate: The thiophene ring is introduced through a nucleophilic substitution reaction, often using thiophene-3-carboxaldehyde and a suitable base.

Formation of the Final Compound: The cyano group is introduced via a nucleophilic substitution reaction, typically using cyanogen bromide or a similar reagent. The benzamide moiety is then formed through an amidation reaction, using benzoyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide. Research indicates that modifications in the piperidine and thiophene structures can lead to enhanced efficacy against cancer cell lines. For instance, compounds with similar scaffolds have shown promising results as inhibitors of human farnesyltransferase, an enzyme implicated in cancer progression .

Neuropharmacology

The piperidine ring is known for its role in neuropharmacology. Compounds containing this moiety have been investigated for their potential as anxiolytics and antidepressants. The structural features of this compound may allow it to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For example, related compounds have been studied for their ability to inhibit kinases involved in various signaling pathways associated with cancer and other diseases . The presence of the cyano group may enhance binding affinity to target enzymes.

Case Study 1: Inhibition of Farnesyltransferase

A study on structurally related compounds demonstrated that modifications in the piperidine structure could lead to significant inhibition of farnesyltransferase, with some derivatives achieving IC50 values in the nanomolar range . This suggests that similar modifications could enhance the activity of this compound against this target.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that compounds with similar structures exhibit neuroprotective effects in models of oxidative stress-induced neuronal damage. These findings highlight the potential for developing neuroprotective agents based on the this compound scaffold .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism by which 3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The piperidine moiety can enhance the compound’s binding affinity through hydrogen bonding or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-cyano-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with the thiophene ring in a different position.

3-cyano-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a furan ring instead of thiophene.

3-cyano-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a pyridine ring.

Uniqueness

The uniqueness of 3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. The position of the thiophene ring and the presence of the cyano group make it particularly interesting for medicinal chemistry applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Biologische Aktivität

3-Cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates a thiophene ring, a piperidine moiety, and a cyano group, which are critical for its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing heterocycles have shown significant activity against various viral targets, including HIV and HCV. The EC50 values for related compounds often fall within the range of 0.2 to 3.98 μM, indicating promising antiviral efficacy .

Anticancer Activity

Compounds with similar structural features have been investigated for their anticancer properties. For example, some benzamide derivatives exhibit selective cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 50 μM. These compounds often target specific pathways involved in tumor growth and proliferation, such as the PD-1/PD-L1 pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

| Modification Type | Effect on Activity | Example Compound |

|---|---|---|

| Cyano Group | Enhances potency | 3-Cyano derivatives |

| Thiophene Ring | Increases selectivity | Thiophene-containing compounds |

| Piperidine Moiety | Improves bioavailability | Piperidine analogs |

The presence of the thiophene ring is particularly noteworthy as it contributes to the lipophilicity and overall pharmacokinetic profile of the compound.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of thiophene-based compounds, researchers found that modifications at the piperidine nitrogen significantly enhanced activity against HIV. The compound exhibited an EC50 value of approximately 0.5 μM, demonstrating its potential as a lead candidate for further development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of benzamide derivatives in various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells with an IC50 value of 25 μM, suggesting its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

3-cyano-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c20-11-16-2-1-3-18(10-16)19(23)21-12-15-4-7-22(8-5-15)13-17-6-9-24-14-17/h1-3,6,9-10,14-15H,4-5,7-8,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAFOUJHYLVIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.